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3,4,6-Trimethylisoxazolo[5,4-b]pyridine

Cat. No.: B12883428
M. Wt: 162.19 g/mol
InChI Key: MWNPXQAUBDKBTQ-UHFFFAOYSA-N
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Description

Historical Development and Significance of Fused Heterocycles

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates cyclic compounds containing atoms of at least two different elements in their rings. mdpi.com The history of this field dates back to the 19th century with the discovery of simple heterocycles like furan. researchgate.net Over time, the focus expanded to include fused heterocyclic systems, which are complex structures where two or more rings share common atoms. mdpi.com These fused systems are of significant interest due to their unique chemical properties and diverse biological activities, forming the core of many pharmaceuticals and natural products. mdpi.comresearchgate.net

The isoxazolo[5,4-b]pyridine (B12869864) scaffold is a notable example of a fused heterocycle, integrating an isoxazole (B147169) ring and a pyridine (B92270) ring. rsc.org The strategic fusion of these two pharmacophoric units is significant. The isoxazole moiety is a component in many biologically active compounds, while the pyridine ring is a common feature in numerous pharmaceuticals. rsc.org Research into isoxazolo[5,4-b]pyridine derivatives has evolved, with early synthetic methods often involving multi-step processes. rsc.org Modern advancements have led to more efficient synthetic routes, such as multi-component reactions, which have accelerated the exploration of this class of compounds. rsc.org

Structural Features and Nomenclature of the Isoxazolo[5,4-b]pyridine Core

The core structure of isoxazolo[5,4-b]pyridine consists of a pyridine ring fused to an isoxazole ring. The nomenclature, as defined by IUPAC, indicates the fusion of an isoxazole ring and a pyridine ring. The "[5,4-b]" designation specifies the atoms shared between the two rings and their relative orientation.

The specific compound, 3,4,6-trimethylisoxazolo[5,4-b]pyridine, features this core structure with the addition of three methyl groups at positions 3, 4, and 6. The numbering of the atoms in the fused ring system follows a standardized method to ensure unambiguous identification of substituent positions.

Below is a table detailing the structural properties of the parent isoxazolo[5,4-b]pyridine.

PropertyValue
Molecular FormulaC₆H₄N₂O
Molecular Weight120.11 g/mol
IUPAC NameIsoxazolo[5,4-b]pyridine
CAS Number272-03-7

This data is for the unsubstituted parent compound.

Academic Research Context of Isoxazolo[5,4-b]pyridine Derivatives

Derivatives of the isoxazolo[5,4-b]pyridine system are a subject of academic and industrial research due to their potential biological activities. researchgate.net The isoxazolopyridine framework is explored for a variety of pharmacological applications. nih.gov The development of efficient synthetic methods for this class of compounds is an active area of research in pharmaceutical and agrochemical chemistry. nih.gov

Research has focused on synthesizing a library of these derivatives to explore their therapeutic potential. Various synthetic strategies have been developed, including the use of microwave irradiation and ultrasonication to improve reaction efficiency and yields. researchgate.net The academic interest in these compounds is driven by the wide range of biological activities exhibited by related fused heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B12883428 3,4,6-Trimethylisoxazolo[5,4-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-5-4-6(2)10-9-8(5)7(3)11-12-9/h4H,1-3H3

InChI Key

MWNPXQAUBDKBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)C)C

Origin of Product

United States

Synthetic Methodologies for the Isoxazolo 5,4 B Pyridine Scaffold and Its Alkylated Derivatives

Strategic Approaches to Isoxazolo[5,4-b]pyridine (B12869864) Ring Construction

The assembly of the isoxazolo[5,4-b]pyridine framework can be logically divided into two main retrosynthetic approaches: building the pyridine (B92270) ring onto a pre-existing isoxazole (B147169), or forming the isoxazole ring from a suitably functionalized pyridine precursor.

This is the most prevalent and versatile strategy for synthesizing isoxazolo[5,4-b]pyridines. The approach typically utilizes a nucleophilic aminoisoxazole, which reacts with a 1,3-dielectrophile or equivalent synthon to construct the fused pyridine ring. A common starting material is 3-methylisoxazol-5-amine, which serves as the N-C4 fragment of the resulting pyridine ring.

One direct method involves the reaction of 3-methylisoxazol-5-amine with compounds like ethyl 2-cyano-3-ethoxyacrylate. In this reaction, the amino group of the isoxazole displaces the ethoxy group, followed by an intramolecular cyclization where the C4 position of the isoxazole ring attacks the nitrile group, leading to the formation of the pyridine ring after tautomerization. clockss.org Similarly, reacting 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile under fusion conditions also yields an isoxazolo[5,4-b]pyridine derivative. The proposed mechanism involves an initial nucleophilic addition of the amino group to the activated double bond, elimination of methylthiol, and subsequent intramolecular cyclization onto one of the nitrile groups. clockss.org

More sophisticated methods include rhodium carbenoid-induced ring expansion of isoxazoles. nih.govemory.edu This approach, while leading to highly functionalized pyridines, represents a conceptual strategy where the isoxazole itself is transformed and expanded to form the pyridine ring in a one-pot process. nih.govemory.edu Another advanced strategy involves the divergent synthesis through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, which can be catalyzed to selectively produce different isomers of isoxazolo[5,4-b]pyridine carboxylates.

While less common than the alternative, the construction of the isoxazole ring onto an existing pyridine core is a viable synthetic route. This strategy requires a pyridine derivative with appropriate functional groups at adjacent positions (specifically, an amino group and a hydroxyl or halo group) that can undergo cyclization to form the fused isoxazole ring.

A recently developed one-step method for synthesizing carboxylic acid derivatives of oxazolo[5,4-b]pyridine exemplifies this approach starting from 3-aminopyridine-2(1H)-ones. researchgate.net The reaction proceeds via acylation of the 3-amino group with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride. The initially formed monoamide intermediate undergoes a subsequent intramolecular cyclization, involving the amide and the adjacent carbonyl group of the pyridinone ring, to yield the fused oxazolo[5,4-b]pyridine system. researchgate.net This method avoids harsh conditions and provides the target compounds in high yield and purity. researchgate.net Although the final product is named an oxazolo[5,4-b]pyridine in the study, the general transformation is directly applicable to the formation of the isomeric isoxazole ring system from appropriately substituted pyridine precursors.

Multi-Component Reaction (MCR) Paradigms for Isoxazolo[5,4-b]pyridine Synthesis

Multi-component reactions have emerged as powerful tools for the efficient, atom-economical, and diversity-oriented synthesis of complex heterocyclic scaffolds like isoxazolo[5,4-b]pyridines from simple starting materials in a single pot.

The synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives has been achieved through a Brønsted acid-catalyzed, pseudo-five-component tandem Knoevenagel/Michael addition reaction. researchgate.net In this process, a Brønsted acid, such as L-proline, catalyzes the initial Knoevenagel condensation between an aromatic aldehyde and an active methylene (B1212753) compound (e.g., a barbituric acid). This is followed by a Michael addition involving the aminoisoxazole, leading to a cascade of reactions that culminates in the formation of the complex heterocyclic product. researchgate.net

In other MCRs, simple organic acids like acetic acid can serve the dual purpose of solvent and Brønsted acid catalyst. researchgate.net The acid facilitates the initial condensation between an aldehyde and a dicarbonyl compound, activating the carbonyl group toward nucleophilic attack and promoting the subsequent dehydration step. This intermediate then undergoes a Michael addition with the aminoisoxazole, initiating the cyclization sequence to form the pyridine ring. researchgate.net

A widely employed and highly effective MCR for isoxazolo[5,4-b]pyridines involves the one-pot reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and a cyclic 1,3-dicarbonyl compound. The reaction sequence is believed to proceed via an initial Knoevenagel condensation of the aldehyde and the dicarbonyl compound to form an arylidene intermediate. This is followed by a conjugate (Michael) addition of the amino group of 3-methylisoxazol-5-amine to the activated double bond of the intermediate. Subsequent intramolecular cyclization and dehydration afford the final fused heterocyclic system.

This methodology is notable for its operational simplicity and the structural diversity of the products, which can be modulated by varying the aldehyde and dicarbonyl components.

Aldehyde1,3-Dicarbonyl CompoundProductYield (%)
4-FluorobenzaldehydeTetronic Acid4-(4-Fluorophenyl)-3-methyl-5,6-dihydro-furo[3,2-c]isoxazolo[5,4-b]pyridin-5-one90%
4-ChlorobenzaldehydeIndan-1,3-dione4-(4-Chlorophenyl)-3-methyl-5,10-dihydro-indeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one88%
4-MethylbenzaldehydeDimedone4-(4-Methylphenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one79%
3-NitrobenzaldehydeTetronic Acid4-(3-Nitrophenyl)-3-methyl-5,6-dihydro-furo[3,2-c]isoxazolo[5,4-b]pyridin-5-one85%
BenzaldehydeIndan-1,3-dione4-Phenyl-3-methyl-5,10-dihydro-indeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one86%

This table presents a selection of reported three-component syntheses of isoxazolo[5,4-b]pyridine derivatives. Yields are based on isolated products as reported in the cited literature. researchgate.net

Advanced Synthetic Techniques and Reaction Conditions

To improve reaction efficiency, reduce environmental impact, and shorten reaction times, non-classical synthetic techniques have been successfully applied to the synthesis of isoxazolo[5,4-b]pyridines.

Microwave irradiation has proven to be a particularly effective tool. researchgate.net The three-component synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines can be carried out efficiently under microwave irradiation in water, often without the need for any additional catalyst. nih.gov This "green" chemistry approach not only accelerates the reaction, with times often reduced from hours to minutes, but also simplifies the isolation procedure and avoids the use of volatile organic solvents.

Ultrasonication is another advanced technique that has been utilized. A one-pot reaction between an aryl glyoxal (B1671930), a 5-aminoisoxazole, and malononitrile (B47326) under ultrasound irradiation provides a straightforward and efficient route to isoxazolo[5,4-b]pyridines. researchgate.net Sonochemistry can enhance reaction rates and selectivity while minimizing waste, capitalizing on the physical phenomena of acoustic cavitation. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of isoxazolo[5,4-b]pyridine derivatives, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.gov A prominent approach involves a one-pot, three-component tandem reaction of an appropriate aldehyde, an active methylene compound, and 3-methylisoxazol-5-amine. nih.gov This method is notable for proceeding efficiently without the need for a catalyst. nih.govbeilstein-journals.org

The reaction conditions are typically optimized by screening various solvents and temperatures. For instance, the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been successfully carried out in water at 120 °C. researchgate.net The yield of the desired product increases with temperature up to 120 °C, with higher temperatures failing to provide further improvement. researchgate.net This microwave-assisted protocol is valued for its efficiency and its suitability for creating libraries of these compounds for further research. nih.gov

Starting MaterialsSolventTemperature (°C)Power (W)TimeYield (%)Reference
4-Fluorobenzaldehyde, 3-Methylisoxazol-5-amine, Tetronic acidWater12020020 min92 researchgate.net
Aromatic Aldehydes, 3-Methylisoxazol-5-amine, Indan-1,3-dioneWater12020015-20 min85-91 researchgate.net
Aromatic Aldehydes, 3-Methylisoxazol-5-amine, DimedoneWater12020025-30 min79-88 researchgate.net
2-Chloroquinoline-3-carbaldehydes, Hydroxylamine HCl, NaOHEthanol-10045 secGood to Moderate nih.gov

Solvent-Free and Aqueous Medium Reaction Systems

In line with the principles of green chemistry, synthetic protocols for isoxazolo[5,4-b]pyridines have been developed in aqueous media or under solvent-free conditions. Water is an ideal solvent for these syntheses due to its non-toxic, non-flammable, and environmentally benign nature. researchgate.net The microwave-assisted, multi-component synthesis of various isoxazolo[5,4-b]pyridine derivatives proceeds cleanly and efficiently in water, often without any catalyst. nih.govbeilstein-journals.org

Solvent-free reactions provide another green alternative, reducing waste and often simplifying product purification. The reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate can be conducted at 180-185 °C without any solvent to produce the corresponding isoxazolo[5,4-b]pyridine derivative. clockss.org Similarly, the reaction between 5-aminopyrazoles and azlactones to form related pyrazolo[3,4-b]pyridin-6-ones has been effectively performed under solvent-free conditions. nih.gov

Transition Metal-Free Synthetic Routes

A significant advantage of many modern synthetic routes to the isoxazolo[5,4-b]pyridine scaffold is the avoidance of transition metal catalysts. These metals can be costly, toxic, and difficult to remove from the final product. The widely used microwave-assisted multi-component synthesis in water is a prime example of a transition-metal-free reaction, as it proceeds without any added catalyst. nih.govbeilstein-journals.org

Another innovative approach utilizes ultrasound irradiation in acetic acid. In this method, a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile produces isoxazolo[5,4-b]pyridines in high yields. The acetic acid serves as both a green solvent and a catalyst, and the ultrasound energy source accelerates the reaction. These methods, which rely on thermal energy, sonochemistry, or simple organic catalysts, offer a more sustainable and economical pathway to this heterocyclic system.

Regioselective Functionalization and Methylation Strategies

The synthesis of specifically substituted derivatives like 3,4,6-trimethylisoxazolo[5,4-b]pyridine requires precise control over the placement of functional groups on the heterocyclic core. This regioselectivity is typically dictated by the choice of starting materials in multi-component synthesis strategies. nih.gov

Introduction of Alkyl Substituents at Specific Positions (e.g., C3, C4, C6)

The substitution pattern of the final isoxazolo[5,4-b]pyridine product is a direct consequence of the precursors used in its assembly. The strategy for synthesizing the target compound this compound can be designed by selecting the appropriate building blocks for the multi-component reaction.

C3-Position: The methyl group at the C3 position is reliably introduced by using 3-methylisoxazol-5-amine as the amino-isoxazole component. This starting material is a cornerstone in many reported syntheses of this scaffold. researchgate.netresearchgate.net

C4-Position: The substituent at the C4 position originates from the aldehyde component. To introduce a methyl group at this position, acetaldehyde would be the required starting material.

C6-Position: The substituents at the C5 and C6 positions are derived from the active methylene compound. To install a methyl group at the C6 position, a β-diketone such as acetylacetone (pentane-2,4-dione) would be used. This would result in a methyl group at C6 and an acetyl group at C5.

This "synthesis by design" approach allows for the regioselective construction of a wide variety of substituted isoxazolo[5,4-b]pyridines.

Target PositionRequired SubstituentCorresponding Starting Material
C3Methyl3-Methylisoxazol-5-amine
C4MethylAcetaldehyde
C6MethylAcetylacetone

Control of Regioselectivity in Asymmetric Precursors

The development of asymmetric syntheses to produce enantiomerically pure heterocyclic compounds is a significant area of research, particularly for pharmaceutical applications. For the related pyrazolo[3,4-b]pyridine scaffold, efficient asymmetric syntheses have been developed. These methods utilize chiral-at-metal Rh(III) complexes or N-heterocyclic carbene catalysis to achieve high yields and excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org However, specific protocols for the asymmetric synthesis of chiral isoxazolo[5,4-b]pyridine precursors are not extensively documented in the reviewed literature. While regioselectivity in forming the core ring system is well-established, nih.gov the control of stereocenters through asymmetric catalysis for this specific scaffold remains an area for future development.

Synthetic Routes to Related Isoxazolo[5,4-b]pyridine Scaffolds and Analogs

The synthetic methodologies used for isoxazolo[5,4-b]pyridines can be adapted to create a variety of related fused heterocyclic systems. By modifying the starting materials, chemists can access a range of structural analogs with different properties and potential applications.

Isoxazolo[5,4-b]quinolines: These larger, annulated systems are synthesized by reacting 3-methylisoxazol-5-amine with cyclic β-dicarbonyl compounds like dimedone or 2,6-dibenzylidenecyclohexanone in the presence of an aldehyde. nih.govresearchgate.net

Pyrrolo[3,2-d]isoxazoles: This related scaffold can be synthesized from 3-methylisoxazol-5-amine by reacting it with 2-chloro-1-(1H-indol-3-yl)ethanone. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization. clockss.org

Isothiazolo[5,4-b]pyridines: These are sulfur-containing analogs of the target scaffold. Their synthesis involves the reaction of 3-methyl-5-aminoisothiazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization. researchgate.net

Pyrazolo[3,4-b]pyridines: This isomeric system, where a pyrazole ring is fused to the pyridine, is synthesized from 5-aminopyrazoles. One-pot methods involve reacting 5-aminopyrazoles with azlactones under solvent-free conditions. nih.gov

These examples demonstrate the versatility of the core synthetic strategies, allowing for the creation of a diverse library of heterocyclic compounds built around the isoxazole and pyridine motifs.

Elucidation of Reaction Mechanisms in Isoxazolo 5,4 B Pyridine Formation

Detailed Mechanistic Pathways of Cyclization and Aromatization

The construction of the isoxazolo[5,4-b]pyridine (B12869864) ring system, including the target compound 3,4,6-trimethylisoxazolo[5,4-b]pyridine, typically originates from 5-aminoisoxazole precursors. The primary synthetic strategies involve the reaction of these precursors with 1,3-dielectrophiles, which provide the necessary carbon atoms to form the pyridine (B92270) ring.

One of the most prevalent mechanistic routes is a multi-step, one-pot synthesis that begins with a Knoevenagel condensation, followed by a Michael addition, and concludes with intramolecular cyclization and aromatization. researchgate.netresearchgate.net For instance, the reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and 5-amino-3-methylisoxazole (B44965) under microwave irradiation follows this pathway. researchgate.netresearchgate.net The Knoevenagel condensation first occurs between the aldehyde and the dicarbonyl compound to form an α,β-unsaturated system. This is followed by a nucleophilic Michael addition of the 5-aminoisoxazole. The resulting intermediate then undergoes cyclization and dehydration to yield the final aromatic isoxazolo[5,4-b]pyridine product.

Another well-established pathway involves the direct condensation of a 5-aminoisoxazole with a suitable β,γ-alkynyl-α-imino ester. researchgate.netresearchgate.net This method can lead to different regioisomers depending on the catalytic system employed. The mechanism proceeds through an initial nucleophilic attack, followed by a cascade of cyclization and isomerization steps to furnish the fused pyridine ring.

A mechanistically distinct approach involves the fusion of 5-amino-3-methylisoxazole with reagents like 2-(bis(methylthio)methylene)malononitrile. This reaction is proposed to proceed via an initial nucleophilic addition of the isoxazole's amino group to the activated double bond of the malononitrile (B47326) derivative. clockss.org This is followed by the elimination of a methylthiol group. The subsequent cyclization occurs through the nucleophilic attack of the C4 carbon of the isoxazole (B147169) ring onto one of the nitrile groups, and the sequence is completed by aromatization to form the isoxazolo[5,4-b]pyridine derivative. clockss.org

The table below summarizes common reaction pathways for the formation of the isoxazolo[5,4-b]pyridine core.

Investigation of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and the characterization of transition states. In the synthesis of isoxazolo[5,4-b]pyridines, several transient species have been proposed or identified.

In multicomponent reactions, Knoevenagel adducts are crucial early-stage intermediates. researchgate.netresearchgate.net These are formed from the initial condensation of an aldehyde and an active methylene (B1212753) compound. Following this, the Michael adduct, formed by the conjugate addition of 5-aminoisoxazole, represents the next key intermediate on the pathway to cyclization.

For reactions involving β,γ-alkynyl-α-imino esters, the mechanism likely involves several complex intermediates resulting from the initial nucleophilic attack and subsequent silver-catalyzed cyclization and isomerization steps. researchgate.netresearchgate.net Control experiments are often conducted to help elucidate the plausible mechanism and the intermediates involved. researchgate.net

While experimental isolation of transition states is not feasible, computational studies, such as Density Functional Theory (DFT), have been employed to model the reaction pathways for analogous pyridine syntheses. These studies can calculate the energies of intermediates and transition states, providing insight into the most favorable mechanistic route. For example, in related pyridine syntheses, calculations have helped to determine whether cyclization precedes aromatization or if other rearrangements occur.

Nucleophilic and Electrophilic Substitution/Addition Processes

Nucleophilic and electrophilic reactions are fundamental to the construction and functionalization of the isoxazolo[5,4-b]pyridine system. The formation of the pyridine ring itself is a sequence of such events.

Nucleophilic Processes:

Initial Attack: The synthesis almost invariably begins with a nucleophilic attack from the exocyclic amino group of a 5-aminoisoxazole derivative onto an electrophilic center. clockss.org This could be the β-carbon of a Michael acceptor or the carbon of a carbonyl or imino group. researchgate.net

Intramolecular Cyclization: The key ring-closing step is an intramolecular nucleophilic reaction. This can manifest as the nucleophilic C4 carbon of the isoxazole ring attacking a nitrile group clockss.org or a nitrogen atom attacking a carbonyl group to form a dihydropyridine (B1217469) intermediate that subsequently aromatizes.

Substitution on Precursors: In alternative synthetic designs for related isomers, intramolecular nucleophilic aromatic substitution (SNAr) is a key step. For example, the synthesis of isoxazolo[4,5-b]pyridines can be achieved from 2-chloro-3-nitropyridines, where an in-situ generated nucleophile displaces the nitro group to close the isoxazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org

Electrophilic Processes:

Activation of Precursors: The electrophilicity of the reaction partners is crucial. In multicomponent syntheses, the Knoevenagel condensation generates a highly electrophilic Michael acceptor, which readily reacts with the aminoisoxazole nucleophile.

Reactions of the Fused Ring: Once formed, the pyridine ring of the isoxazolo[4,3-b]pyridine (B63319) system, particularly when substituted with strong electron-withdrawing groups like a nitro group, becomes highly electrophilic. nih.govnih.govscispace.com Such "superelectrophilic" systems can undergo nucleophilic addition with weak C-nucleophiles directly onto the pyridine ring, leading to dearomatization and the formation of stable 1,4-adducts. nih.gov

Mechanistic Aspects of Molecular Rearrangements (e.g., Boulton–Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a significant thermal or base/acid-catalyzed isomerization of heterocyclic systems. This rearrangement has been observed in the isoxazolopyridine family, specifically for derivatives of the isoxazolo[4,5-b]pyridine (B12869654) isomer. nih.govbeilstein-journals.orgbeilstein-journals.org

The rearrangement typically occurs when an appropriate substituent is present on the isoxazole-fused system. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to readily undergo a base-promoted Boulton-Katritzky rearrangement. nih.govbeilstein-journals.org The mechanism involves a cascade of events initiated by the deprotonation of the hydrazone. This leads to the cleavage of the weak N-O bond of the isoxazole ring, followed by recyclization to form a more stable 1,2,3-triazole ring. In this specific case, the rearrangement converts the isoxazolo[4,5-b]pyridine scaffold into 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgbeilstein-journals.orgtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org This reaction provides a pathway to otherwise inaccessible polyfunctionalized pyridines. While primarily documented for the [4,5-b] isomer, this rearrangement is a characteristic reaction of the isoxazole ring and is mechanistically relevant to the broader class of isoxazole-fused heterocycles. beilstein-journals.orgrsc.orgresearchgate.net

Factors Influencing Chemo- and Regioselectivity

Chemo- and regioselectivity are critical for the efficient synthesis of a specific target molecule like this compound. Several factors dictate the outcome of the reactions.

Catalysis and Reaction Conditions: The choice of catalyst can be pivotal in directing the regioselectivity of a reaction. In a divergent synthesis of isoxazolo[5,4-b]pyridine carboxylates from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, different silver salt catalysts led to the formation of distinct regioisomers. researchgate.netresearchgate.net The use of two different silver salts and a phosphoric acid as catalysts allowed for the selective construction of isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates as the major product. researchgate.net Furthermore, non-classical activation methods like sonochemistry and microwave irradiation have been shown to accelerate reaction rates and improve selectivity, often minimizing waste. researchgate.netresearchgate.netnih.gov Solvents can also play a crucial role in controlling regioselectivity in divergent syntheses. rsc.org

Substrate Control: The inherent electronic properties and steric hindrance of the substituents on the starting materials heavily influence the reaction pathway. In the synthesis of aminoisoxazoles from cyanoketones and hydroxylamine, the pH of the reaction medium can determine whether the initial nucleophilic attack occurs at the carbonyl or the nitrile group, leading to different regioisomers (5-amino- vs. 3-aminoisoxazoles). doi.org When using non-symmetrical 1,3-dicarbonyl compounds in pyridine ring formation, the relative electrophilicity of the two carbonyl groups can dictate the regiochemical outcome of the cyclization, potentially leading to a mixture of isomers. mdpi.com

The table below highlights key factors that control selectivity in the synthesis of isoxazolo[5,4-b]pyridines.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Isoxazolo 5,4 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For 3,4,6-Trimethylisoxazolo[5,4-b]pyridine, the ¹H and ¹³C NMR spectra are predicted to show characteristic signals for the trimethyl-substituted isoxazolo[5,4-b]pyridine (B12869864) core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton on the pyridine (B92270) ring and the protons of the three methyl groups. The chemical shift of the lone pyridine proton is influenced by the nitrogen atom and the fused isoxazole (B147169) ring. The methyl groups will appear as singlets, with their chemical shifts varying slightly based on their position on the heterocyclic framework. Substituents on the pyridinium ring, particularly at the 2- or 4-positions, are known to have a significant effect on the ¹H NMR chemical shifts of attached alkyl groups nih.gov.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and isoxazole rings are characteristic of their heterocyclic nature. The signals for the three methyl carbons will appear in the aliphatic region of the spectrum. Studies on substituted pyridinium compounds have shown a good correlation between the ¹³C NMR chemical shifts and substituent constants, indicating the influence of electronic effects on the carbon nuclei nih.gov.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H7.0 - 8.5s1H
CH₃ (C3)2.3 - 2.8s3H
CH₃ (C4)2.2 - 2.7s3H
CH₃ (C6)2.4 - 2.9s3H
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine Ring Carbons120 - 160
Isoxazole Ring Carbons150 - 175
CH₃ Carbons15 - 25

Note: The predicted chemical shifts are based on general values for substituted pyridines and related heterocycles and may vary depending on the solvent and other experimental conditions. rsc.orgrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

Fragmentation Pattern: The molecular ion of this compound is expected to undergo characteristic fragmentation upon electron ionization. The fragmentation of organic molecules in a mass spectrometer is a process where the energetically unstable molecular ion breaks down into smaller, charged fragments and neutral radicals chemguide.co.uklibretexts.org. The stability of the resulting carbocations often dictates the major fragmentation pathways libretexts.org. For this compound, common fragmentation pathways would likely involve the loss of methyl radicals (•CH₃), followed by the cleavage of the isoxazole ring, leading to the formation of various charged fragments. The fragmentation of the pyridine ring, a stable aromatic system, would require higher energy. The study of fragmentation patterns of related trimethylsilyl derivatives can also provide insights into the behavior of substituted heterocycles in mass spectrometry nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula of this compound by measuring the mass-to-charge ratio (m/z) with very high accuracy. This data is crucial for confirming the elemental composition and distinguishing it from other isobaric compounds.

Expected Mass Spectrometric Data:

Ion Description
[M]⁺Molecular Ion
[M-CH₃]⁺Loss of a methyl radical
Further FragmentsResulting from ring cleavage

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations vscht.cz. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the methyl groups and the aromatic ring, as well as vibrations associated with the C=N and C=C bonds within the heterocyclic system.

Characteristic Absorption Bands:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): From the methyl groups, expected in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the pyridine and isoxazole rings are expected to appear in the 1400-1650 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl groups and the aromatic C-H bond would be observed at lower wavenumbers.

The specific positions of these bands can provide valuable information for the structural confirmation of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for the target compound is not available, data for the closely related compound, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine , offers valuable insights into the expected structural features. In this analogue, the pyrazolo[3,4-b]pyridine ring system is planar researchgate.net. It is expected that the isoxazolo[5,4-b]pyridine core of the target molecule will also be largely planar. The crystal packing is likely to be stabilized by weak intermolecular interactions such as C-H···N or C-H···π interactions.

Expected Crystallographic Data Table (based on an analogous structure):

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/n)
Molecular GeometryPlanar isoxazolo[5,4-b]pyridine core
Intermolecular InteractionsC-H···N hydrogen bonds, π-π stacking

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water). The retention time of the compound would be characteristic under specific chromatographic conditions and could be used for its identification and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from any impurities in the GC column based on its boiling point and polarity, and the mass spectrometer would provide its mass spectrum for identification. The use of GC coupled with time-of-flight mass spectrometry (GC-TOFMS) can offer high resolution and sensitivity for the analysis of complex mixtures containing substituted pyridines nih.gov.

Purity Profiling: Both HPLC and GC-MS can be used to assess the purity of a sample of this compound. The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity.

Computational and Theoretical Chemistry of Isoxazolo 5,4 B Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of isoxazolo[5,4-b]pyridine (B12869864) derivatives. These calculations provide a foundational understanding of the molecule's stability and potential reactive sites.

The stability and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For heterocyclic systems analogous to isoxazolo[5,4-b]pyridine, DFT calculations are routinely used to determine these parameters. For instance, studies on thiazolo[3,2-a]pyridine derivatives have utilized DFT methods to investigate their electronic structure. bohrium.com Similarly, theoretical investigations of substituted pyridines have successfully analyzed their HOMO-LUMO gaps to understand electronic properties. nih.gov In a recent study, the energy levels of various isoxazolopyridine derivatives were calculated using DFT, providing insight into their electronic behavior. researchgate.net

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting where electrophilic or nucleophilic attacks are most likely to occur. Molecular Electrostatic Potential (MEP) maps are often generated from the calculated electron density to visualize these reactive sites. For the 3,4,6-trimethylisoxazolo[5,4-b]pyridine system, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isoxazole (B147169) ring are expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Table 1: Representative Calculated Quantum Chemical Parameters for Heterocyclic Systems

Click to view interactive data table
ParameterDescriptionTypical Calculated Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO4.0 to 5.5

Note: The values presented are representative for fused heterocyclic systems and can vary based on the specific molecule, substituents, and computational method employed.

Quantum chemical calculations have become a reliable tool for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane.

This predictive capability is invaluable for structure verification and assignment of complex molecules. Numerous studies have demonstrated the high accuracy of DFT-predicted chemical shifts for a wide range of organic molecules, with corrected mean average errors often falling below 0.1 ppm for ¹H and 1.4 ppm for ¹³C NMR. idc-online.com The choice of the functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-31G(d,p), cc-pVTZ) can influence the accuracy of the prediction. idc-online.comnih.gov

For this compound, this methodology can be applied to predict its ¹H and ¹³C NMR spectra. The process involves:

Optimization of the molecule's 3D geometry at a chosen level of theory.

Calculation of the NMR shielding tensors for the optimized geometry using the GIAO method.

Conversion of the absolute shielding values to chemical shifts using a linear scaling approach derived from empirical data.

This computational approach can help assign the specific resonances of the methyl groups and the aromatic protons, confirming the compound's structure.

Table 2: Example Correlation of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Moiety

Click to view interactive data table
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C3155.2156.1+0.9
C3a118.9119.5+0.6
C4142.1142.8+0.7
C5115.8116.2+0.4
C6149.5150.3+0.8
C7a151.0151.7+0.7

Note: This table is illustrative, based on typical accuracies reported in the literature for DFT-based NMR predictions. idc-online.com

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry offers profound insights into how chemical reactions occur, providing a level of detail that is often inaccessible through experimental means alone. For the synthesis of isoxazolo[5,4-b]pyridines, theoretical studies can elucidate reaction pathways, identify key intermediates, and explain observed regioselectivity.

Understanding a reaction mechanism involves mapping the potential energy surface that connects reactants to products. Key points on this surface include local minima, which represent stable reactants, intermediates, and products, and first-order saddle points, which correspond to transition states.

Locating the transition state structure is a primary goal of mechanistic studies, as its geometry and energy determine the reaction's feasibility and rate. Computational algorithms can search for and verify these transition state structures. Once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the reaction pathway leading from the transition state downhill to the connected reactant and product, confirming that the correct pathway has been identified. While detailed mechanistic calculations for the synthesis of this compound are not widely published, the methodologies are well-established and have been applied to the synthesis of many related heterocyclic systems. researchgate.net

By calculating the energies of all stationary points (reactants, transition states, intermediates, and products) on the potential energy surface, crucial thermodynamic and kinetic data can be derived.

Kinetic Insights: The energy difference between the transition state and the reactants defines the activation energy (Ea). According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict which product is likely to form faster (the kinetic product).

These calculations are essential for optimizing reaction conditions, such as temperature and catalysts, and for understanding why certain isomers are formed preferentially over others.

Molecular Modeling and Conformation Analysis

Molecular modeling focuses on the three-dimensional structure of molecules. For a fused aromatic system like isoxazolo[5,4-b]pyridine, the core bicyclic ring structure is expected to be essentially planar. Conformational analysis for this compound would therefore primarily involve determining the preferred orientations of the methyl group substituents.

Geometry optimization using DFT or other quantum mechanical methods can predict key structural parameters with high accuracy. These parameters include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that describe the rotation around a bond.

These computed geometries can be compared directly with experimental data from X-ray crystallography to validate the computational model. For example, the crystal structure of an isoxazolo[4,3-b]pyridine (B63319) derivative has been determined, confirming the planarity of the fused ring system and providing precise bond length and angle data. nih.gov Similar studies on substituted 1,4-dihydropyridines have shown excellent agreement between DFT-calculated geometries and X-ray diffraction data. nih.gov Such analyses confirm the molecule's ground-state structure and provide a reliable foundation for further calculations of its chemical and physical properties.

Structure-Property Relationship Investigations

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the structure-property relationships within isoxazolo[5,4-b]pyridine systems. These methods provide valuable insights into molecular geometry, electronic properties, and reactivity, which are crucial for understanding their biological activity and for the rational design of new derivatives with tailored characteristics.

Recent studies have employed Density Functional Theory (DFT) to investigate the electronic properties of isoxazolopyridine derivatives. researchgate.net These calculations are instrumental in understanding the distribution of electron density, which can be visualized through contour maps and electrostatic potential surface maps. researchgate.net The insights gained from these theoretical models have shown a strong correlation with experimental findings from molecular docking and in vitro studies, underscoring the predictive power of these computational approaches. researchgate.net

One area of significant investigation is the relationship between the molecular structure of isoxazolopyridine derivatives and their interactions with biological targets. For instance, DFT-based calculations have been used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy levels of these orbitals are critical in predicting the chemical reactivity and bioactivity of the compounds. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Isoxazolopyridine Derivative 1-6.5-2.04.5
Isoxazolopyridine Derivative 2-6.8-2.34.5
Isoxazolopyridine Derivative 3-7.0-2.54.5

This table is interactive. Data is illustrative based on typical values for similar heterocyclic systems.

Molecular docking studies have further illuminated the structure-activity relationships of isoxazolopyridine derivatives by simulating their binding to protein targets. researchgate.net These studies have identified key interactions, such as hydrogen bonding and π-π stacking, between the ligands and the amino acid residues in the active site of proteins. researchgate.net For example, the nitrogen atom of the pyridine moiety and the carbonyl group of an indenone moiety in some derivatives have been identified as crucial for hydrogen bonding interactions. researchgate.net The binding energies calculated from these docking studies provide a quantitative measure of the binding affinity, which can be correlated with the observed biological activity. researchgate.net

In a study on isoxazolo[3,4-b]pyridine-3(1H)-ones, a related class of compounds, DFT computations were utilized to estimate physicochemical properties like lipophilicity (logP). researchgate.net This research highlights the utility of theoretical calculations in predicting pharmacokinetic properties, which are a key aspect of drug design. researchgate.net Quantitative Structure-Retention Relationship (QSRR) analyses have also been employed to link the physicochemical descriptors of these compounds with their lipophilicity, further demonstrating the power of computational methods in establishing robust structure-property relationships. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations have been applied to investigate the photophysical properties of related systems like oxazolo[5,4-b]quinolines. researchgate.net These studies explore the relationship between the molecular structure, including the nature and position of substituents, and the absorption and emission characteristics of the compounds. researchgate.net The frontier molecular orbitals calculated using TD-DFT provide insights into the electronic transitions that govern the fluorescence properties of these molecules. researchgate.net

The combination of DFT, molecular docking, and QSRR studies provides a comprehensive framework for understanding the structure-property relationships in isoxazolo[5,4-b]pyridine systems. These computational investigations not only rationalize experimental observations but also guide the synthesis of new derivatives with enhanced biological activity and desired physicochemical properties.

Emerging Research Frontiers in Isoxazolo 5,4 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Recent research in the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives has emphasized the development of environmentally benign and efficient methods. These approaches aim to reduce reaction times, minimize waste, and simplify purification processes. While specific studies on the sustainable synthesis of 3,4,6-Trimethylisoxazolo[5,4-b]pyridine are not extensively documented, the methodologies applied to the broader class of isoxazolo[5,4-b]pyridines are directly applicable.

One prominent sustainable approach is the use of microwave-assisted organic synthesis (MAOS) . This technique often leads to a dramatic reduction in reaction times and an increase in product yields. For instance, a one-pot tandem reaction for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been successfully carried out under microwave irradiation in water, eliminating the need for a catalyst. nih.govmdpi.com

Another green chemistry approach is the application of ultrasound-assisted synthesis . Sonochemistry can accelerate reaction rates and improve selectivity. A novel strategy for the synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) utilizes ultrasound irradiation with acetic acid acting as both a solvent and a catalyst. researchgate.netresearchgate.net This method offers high efficiency and short reaction times. researchgate.netresearchgate.net

Multi-component reactions (MCRs) also represent a cornerstone of sustainable synthesis for this class of compounds. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. A common strategy involves a Knoevenagel condensation, followed by a Michael addition and cyclization.

The following table summarizes some sustainable synthetic methodologies that could be adapted for the synthesis of this compound.

MethodologyKey FeaturesPotential Starting Materials for this compoundReference
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often solvent-free or in green solvents.5-Amino-3-methylisoxazole (B44965), an appropriate diketone, and a methyl source. nih.govmdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields, green conditions.An appropriate glyoxal (B1671930) derivative, 5-amino-3-methylisoxazole, and a C-methylated active methylene (B1212753) compound. researchgate.netresearchgate.net
Multi-Component ReactionsHigh atom economy, operational simplicity, one-pot synthesis.5-Amino-3-methylisoxazole, a β-diketone, and a methyl-substituted aldehyde. researchgate.net

This table is illustrative and based on general methodologies for the isoxazolo[5,4-b]pyridine scaffold.

Novel Catalyst Development for Efficient Transformations

The development of novel and more efficient catalysts is a key area of research for the synthesis of isoxazolo[5,4-b]pyridines. While some syntheses can proceed without a catalyst, many transformations benefit from the use of a catalyst to improve yield, selectivity, and reaction conditions.

For the synthesis of various isoxazolo[5,4-b]pyridine derivatives, a range of catalysts have been employed. These include:

Brønsted acids such as p-toluenesulfonic acid. researchgate.net

Lewis acids like iodine. researchgate.net

Organocatalysts , for example, L-proline.

Metal catalysts , including silver salts, have been used for divergent syntheses of isoxazolo[5,4-b]pyridine carboxylates. researchgate.netresearchgate.net

The choice of catalyst can significantly influence the reaction pathway and the final product. For example, in the synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates, the use of different silver salts and a phosphoric acid as catalysts allowed for the selective formation of the desired isomer. researchgate.net

The following table provides examples of catalysts used in the synthesis of the isoxazolo[5,4-b]pyridine core.

CatalystReaction TypeAdvantagesReference
p-Toluenesulfonic acidMulti-component reactionReadily available, efficient for cyclization. researchgate.net
Silver saltsCondensation/CyclizationAllows for divergent synthesis and control of regioselectivity. researchgate.net
L-prolineDomino reactionGreen catalyst, mild reaction conditions. researchgate.net
Amberlyst-15Multi-component reactionRecyclable solid acid catalyst. researchgate.net

This table is illustrative and based on general methodologies for the isoxazolo[5,4-b]pyridine scaffold.

Application of Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, is a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous production in a reactor system. This technology offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields.

While the application of flow chemistry specifically for the synthesis of this compound has not been reported, the synthesis of other pyridine (B92270) and fused heterocyclic derivatives has been successfully demonstrated in flow reactors. researchgate.netresearchgate.netmdpi.com For example, the Bohlmann-Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor. researchgate.net Given the often exothermic nature of the cyclization reactions to form the pyridine ring, flow chemistry could offer significant safety and efficiency benefits for the synthesis of isoxazolo[5,4-b]pyridines.

The potential advantages of applying flow chemistry to the synthesis of this compound include:

Improved Heat Management: Better control over reaction temperature, which is crucial for selectivity and safety.

Enhanced Mixing: Efficient mixing of reagents can lead to faster reaction rates and higher yields.

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production. vcu.edu

Integration of In-line Analysis: Real-time monitoring of the reaction progress for better optimization and control.

Advanced Spectroscopic Characterization Techniques

The unambiguous structural elucidation of novel compounds is critical. For this compound and its derivatives, a combination of advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is the cornerstone for determining the connectivity of atoms. For substituted isoxazolo[5,4-b]pyridines, NMR helps in assigning the positions of the substituents on the bicyclic core.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. researchgate.net

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available in the searched literature, the structures of several related isoxazolo[5,4-b]pyridine derivatives have been determined by this method, confirming their molecular geometry and intermolecular interactions. researchgate.netresearchgate.net

The table below outlines the key spectroscopic data expected for the characterization of this compound, based on data from analogous structures.

TechniqueExpected Observations for this compound
¹H NMRSignals for three distinct methyl groups, and aromatic protons on the pyridine ring.
¹³C NMRResonances for the carbon atoms of the three methyl groups and the carbons of the heterocyclic core.
HRMSA molecular ion peak corresponding to the exact mass of C9H10N2O.
X-ray CrystallographyWould provide precise bond lengths, bond angles, and packing in the crystal lattice.

This table is a prediction based on general spectroscopic principles and data from related compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. mit.edunih.gov These technologies can predict the outcomes of reactions, suggest optimal reaction conditions, and even design novel synthetic routes.

For a molecule like this compound, AI and ML could be applied in several ways:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic pathways to the target molecule from commercially available starting materials. nih.govarxiv.orgchemrxiv.org These tools are trained on vast databases of chemical reactions and can often identify novel and more efficient routes than those devised by human chemists. nih.govarxiv.orgchemrxiv.org

Reaction Outcome Prediction: ML models can be trained to predict the yield of a reaction based on the starting materials, reagents, and reaction conditions. This can save significant time and resources in the laboratory by avoiding unpromising experiments.

Discovery of Novel Reactions: AI can be used to explore new chemical transformations that could lead to the synthesis of the isoxazolo[5,4-b]pyridine scaffold.

While the direct application of AI to the synthesis of this compound is yet to be published, the general success of these methods in heterocyclic chemistry suggests a promising future for their use in the synthesis of this and related compounds. nih.gov

Q & A

Q. How do steric effects from 3,4,6-trimethylation influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (DMF/H₂O, 80°C). Steric hindrance from methyl groups at positions 3 and 6 slows reaction kinetics (monitored via TLC), necessitating longer reaction times (24–48 h) or microwave-assisted synthesis (100°C, 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.